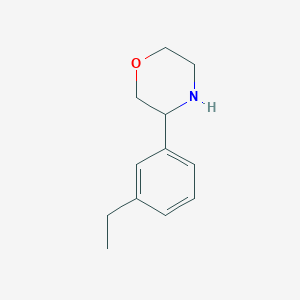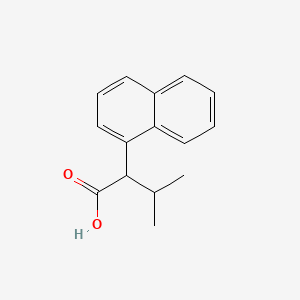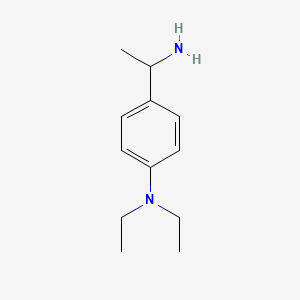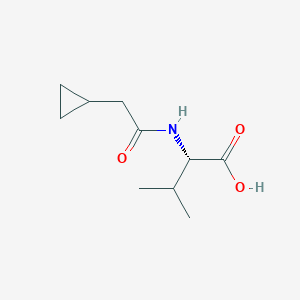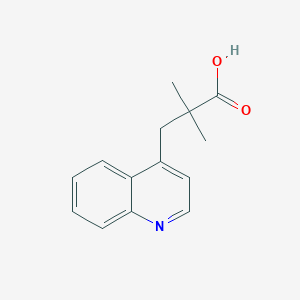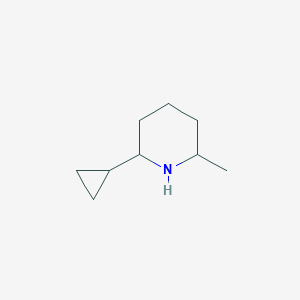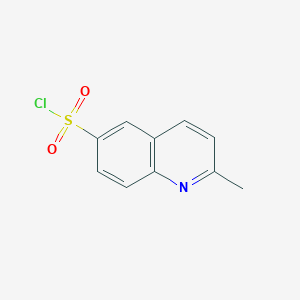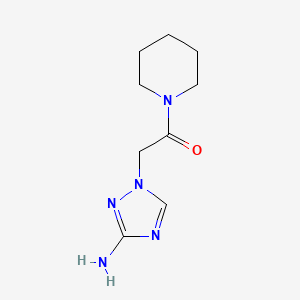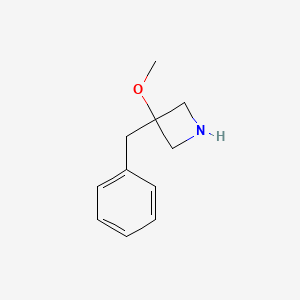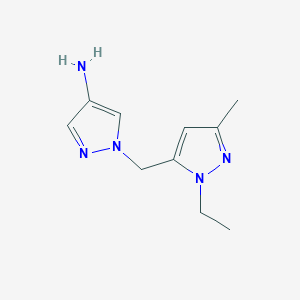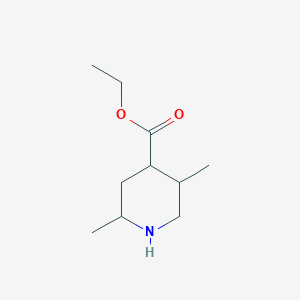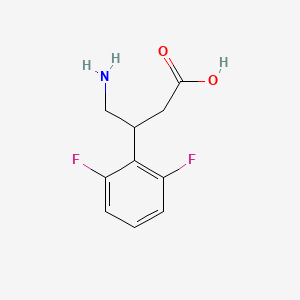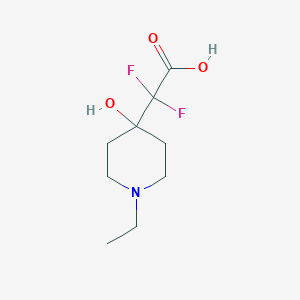
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The presence of the difluoroacetic acid moiety adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Addition of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through nucleophilic substitution reactions using difluoroacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetic acid moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of difluoroacetic acid.
4-Hydroxy-2-quinolones: Different core structure but similar hydroxyl and acetic acid functionalities.
Uniqueness
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15F2NO3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(1-ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H15F2NO3/c1-2-12-5-3-8(15,4-6-12)9(10,11)7(13)14/h15H,2-6H2,1H3,(H,13,14) |
InChI Key |
IZWPRDKNEGERBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


